molecular formula C20H31N3O2 B2934354 1-(4-Tert-butylphenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea CAS No. 2380186-42-3

1-(4-Tert-butylphenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea

Cat. No.: B2934354
CAS No.: 2380186-42-3
M. Wt: 345.487
InChI Key: XJINVBDPPPBTTH-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-tert-butylphenyl isocyanate with a cyclobutylmethylamine derivative, followed by the introduction of the morpholinyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinyl or cyclobutylmethyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alkoxides; reactions may require the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted urea compounds.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Tert-butylphenyl)-1-morpholin-4-yl-ethanethione: Shares the tert-butylphenyl and morpholinyl groups but differs in the presence of an ethanethione moiety.

    [1-(4-tert-butylphenyl)ethyl][2-(morpholin-4-yl)ethyl]amine: Contains similar functional groups but has an ethylamine linkage instead of a urea moiety.

Uniqueness

1-(4-Tert-butylphenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea is unique due to its combination of a cyclobutylmethyl urea structure with tert-butylphenyl and morpholinyl groups

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-19(2,3)16-5-7-17(8-6-16)22-18(24)21-15-20(9-4-10-20)23-11-13-25-14-12-23/h5-8H,4,9-15H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJINVBDPPPBTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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